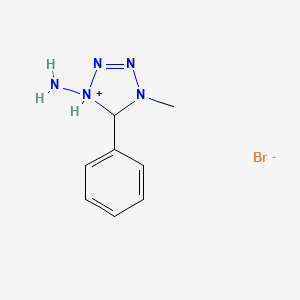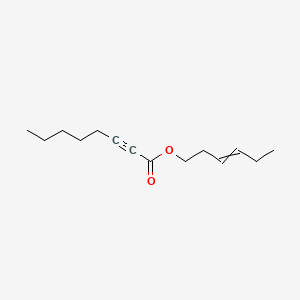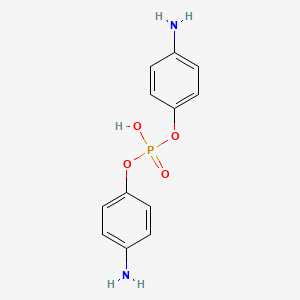
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide ist eine heterocyclische Verbindung, die zur Familie der Tetrazole gehört. Tetrazole sind bekannt für ihre vielfältigen chemischen Eigenschaften und Anwendungen in verschiedenen Bereichen wie Pharmazie, Landwirtschaft und Materialwissenschaften.
Vorbereitungsmethoden
Die Synthese von 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Phenylhydrazin mit Methylisocyanid in Gegenwart eines Bromierungsmittels. Die Reaktion wird unter kontrollierter Temperatur und Druck durchgeführt, um die Bildung des gewünschten Tetrazolrings sicherzustellen. Industrielle Produktionsmethoden können die Verwendung von kontinuierlichen Flussreaktoren beinhalten, um Ausbeute und Reinheit zu optimieren.
Analyse Chemischer Reaktionen
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Tetrazolderivate führt.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Aminogruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann. Gängige Reagenzien und Bedingungen für diese Reaktionen umfassen saure oder basische Umgebungen, spezifische Lösungsmittel und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet, darunter Arzneimittel und Agrochemikalien.
Biologie: Die Verbindung hat sich als potenzieller bioaktiver Wirkstoff erwiesen, wobei Studien auf seine antimikrobiellen und krebshemmenden Eigenschaften hindeuten.
Medizin: Die Forschung ist im Gange, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten, einschließlich bakterieller Infektionen und Krebs, zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. hohe thermische Stabilität und Leitfähigkeit.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren, was zur Inhibition oder Aktivierung spezifischer Signalwege führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht, aber vorläufige Studien deuten darauf hin, dass es in Zellprozesse wie die DNA-Replikation und die Proteinsynthese eingreifen kann.
Wirkmechanismus
The mechanism of action of 1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-methyl-5-phenyl-4,5-dihydro-1H-tetrazol-1-ium bromide kann mit anderen Tetrazolderivaten verglichen werden, wie z. B.:
1-Phenyl-1H-tetrazol: Bekannt für seine Verwendung in Arzneimitteln als Bioisoster für Carbonsäuren.
5-Amino-1H-tetrazol: Wird aufgrund seines hohen Stickstoffgehalts bei der Synthese von energetischen Materialien verwendet.
1-Methyl-5-phenyl-1H-tetrazol: Wird bei der Entwicklung von Korrosionsschutzmitteln und Metallkomplexierungsmitteln eingesetzt. Die Einzigartigkeit von this compound liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
820960-82-5 |
|---|---|
Molekularformel |
C8H12BrN5 |
Molekulargewicht |
258.12 g/mol |
IUPAC-Name |
4-methyl-5-phenyl-1,5-dihydrotetrazol-1-ium-1-amine;bromide |
InChI |
InChI=1S/C8H11N5.BrH/c1-12-8(13(9)11-10-12)7-5-3-2-4-6-7;/h2-6,8H,9H2,1H3;1H |
InChI-Schlüssel |
JMSYDHPYIYKJAO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C([NH+](N=N1)N)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)
![(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12515080.png)
![3-Hydroxy-13,14-dimethyl-11,12,15,16-tetrahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12515092.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)

![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)


![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)

![1,1,3-Trimethyl-2-[5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[e]indolium Iodide](/img/structure/B12515133.png)
![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)
![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)
